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Fungal Source and Identification

Strain Background and Taxonomy

¢ Source Fungus: The production of cercosporamide is primarily accomplished using the endophytic
fungal strain Phoma sp. NG-25 [1] [2]. This strain was generously provided by Angela M. Hoffman
from the University of Portland, Portland, Oregon, USA [2].

e Taxonomic Reclassification: A reanalysis of the internal transcribed spacer (ITS) rDNA sequence
(GenBank EU180709) indicates that this strain is closely related to species within the genus
Didymella [2], suggesting potential for taxonomic refinement as research progresses.

e Ecological Origin: This fungus was initially isolated as an endophyte from the plant Saurauia
scaberrinae [2] [3], highlighting the potential of plant-associated microbes as sources of bioactive
metabolites.

e Metabolic Profile: Phoma sp. NG-25 is recognized for producing a suite of structurally related
polyketides, including cercosporamide, phomodione, and usnic acid [1] [2]. Among these,
cercosporamide demonstrates the most significant biological activities.

Optimal Production Conditions
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Maximizing cercosporamide yield requires careful optimization of culture parameters. The following data

summarizes the key findings for optimal production.

Table 1: Optimal Culture Conditions for Cercosporamide Production by Phoma sp. NG-25

Parameter Optimal Condition Production Titer Key Findings

Production Beef Peptone Average of 77.5 uyg/imL  BPD consists of 3 g/L beef

Medium Dextrose (BPD) [1][2] extract, 5 g/L peptone, and 10 g/L

Broth [1] [2] glucose [2].

Incubation 18 days [1] [2] Peak production Production is monitored over time,

Time reached on the with titers peaking on the

eighteenth day [1] [2] eighteenth day of incubation.

Temperature Room Temperature Not specified A stable, moderate temperature is

(20°C) [2] maintained throughout the
incubation period.

Agitation 150 rpm [2] Not specified Constant agitation is provided in
baffled flasks to ensure adequate
aeration and mixing.

Light Cycle 12 h light / 12 h Not specified A defined photoperiod is used,

dark intervals [2]

indicating that light may influence
metabolic pathways.

Alternative Media Screening Researchers employed an OSMAC (One Strain Many Compounds) approach

to identify the optimal medium [2]. The following media were compared but yielded lower cercosporamide

production compared to BPD:

e Potato Dextrose Broth (PDB)
e Soya Peptone Maltose Dextrose (SMG)

e Malt Extract Yeast Extract (MEYE)

e Lilly & Barnett medium supplemented with ribitol (LBR), erythritol (LBE), or sorbitol (LBS) [2]

Detailed Experimental Protocols
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Fermentation and Metabolite Extraction

Inoculum Preparation and Fermentation

¢ Inoculation: Fungal mycelia in the form of an agar block (2-3 mm) are inoculated into 30 mL of the
selected growth medium (e.g., BPD) within a 100 mL baffled flask [2].

¢ Incubation: Cultures are incubated at 20°C with agitation at 150 rpm under 12 h light/dark intervals
for a period of 18 days or as required by the experimental design [2].

e Harvesting: After the incubation period, fungal mycelia are separated from the culture broth via
filtration using four layers of sterilized Miracloth [2].

Metabolite Extraction and Analysis

e Extraction: The harvested mycelial mass is extracted with 30 mL of acetone. The resulting crude
extract is then reconstituted in 300 pL of acetone and filtered through a 0.4 ym syringe membrane
to prepare for analysis [2].

e HPLC Analysis: Separation and analysis of culture extracts are performed using High-Performance
Liquid Chromatography (HPLC).

o Column: YMC-Pack ODS-A column (150 x 4.6 mm, 5 um particle size, 12 nm pore diameter)
maintained at 40°C [2].
o Mobile Phase:
= Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)
= Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)
o Detection: UV-active metabolites are monitored using a diode array detector across a
wavelength range of 200 to 800 nm [2].

e Bioassay-Guided Fractionation: The crude extract can be fractionated using techniques like
chromatography, and individual fractions are tested for antifungal activity to identify the active
compound, cercosporamide [4].

Antifungal Activity Assay

Paper Disk Diffusion Assay

e Procedure: Culture filtrate containing cercosporamide or purified cercosporamide is applied to
paper disks placed on agar plates seeded with the test phytopathogenic fungi [1].

e Evaluation: The growth inhibition of the test organisms is observed and measured by the zone of
inhibition around the disks, revealing the compound's broad-spectrum activity [1].

Determination of Effective Concentration (ECso)
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e Method: The ECso value, which represents the concentration effective in inhibiting 50% of fungal
growth, is determined through quantitative assays [1].
¢ Key Results: Cercosporamide exhibits strong antifungal activity against pepper anthracnose
pathogens:
o Colletotrichum gloeosporioides: ECso of 3.8 pg/mL [1]
o Colletotrichum scovillei: ECso of 7.0 pg/mL [1]

Mode of Action and Signaling Pathways

Cercosporamide's potent antifungal activity is mechanistically rooted in its targeted inhibition of a crucial

fungal signaling pathway.
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The diagram above illustrates the primary mechanism of action for Cercosporamide, a known antifungal

natural product.

Key Molecular Target and Synergistic Effects

¢ Primary Target: Cercosporamide functions as a highly selective and potent inhibitor of fungal
Protein Kinase C (Pkcl) [5] [6]. The Pkcl-mediated cell wall integrity pathway is highly conserved
across diverse fungal species and is essential for fungal viability [5] [6].

e Cellular Consequence: Inhibition of Pkcl kinase activity disrupts the downstream MAP kinase
signaling cascade, which coordinately regulates cell wall biosynthesis and remodeling. This disruption
leads to severely impaired cell wall integrity, ultimately causing fungal cell lysis and death [5].

¢ Synergistic Potential: Cercosporamide demonstrates highly synergistic antifungal activity when
combined with echinocandin-class drugs (e.g., caspofungin), which are 3-1,3-glucan synthase
inhibitors [5] [6]. This synergy arises from simultaneously targeting two critical, distinct components of
the fungal cell wall biosynthesis pathway (Pkcl signaling and the glucan synthase enzyme complex),
offering a promising strategy for combination therapy [5].

Potential Applications and Conclusion

Agricultural Applications The strong efficacy of cercosporamide against devastating plant pathogens like
Colletotrichum gloeosporioides and C. scovillei suggests its high potential as a biochemical fungicide for
controlling pepper anthracnose [1]. This is particularly relevant given the increasing reports of fungicide

resistance in Colletotrichum species, driving the need for alternative modes of action [2].

Pharmaceutical Applications Beyond agriculture, cercosporamide has demonstrated significant
anticancer activity in various studies. It acts by inhibiting mitogen-activated protein kinase-interacting
kinases (MNK1/2), showing promise in suppressing proliferation and metastasis in models of glioblastoma,
lung cancer, and acute myeloid leukemia [2]. It has also been shown to block phosphorylation of MNK-
eukaryotic initiation factor 4E (EIF4E), resulting in potent inhibitory effects on primitive leukemic

progenitors and human hepatocellular carcinoma [2].

Conclusion and Future Perspectives Phoma sp. NG-25 is a verified and efficient producer of the antifungal
natural product cercosporamide. Optimization of culture conditions, particularly using BPD medium with
an 18-day incubation, enables substantial metabolite yield. The well-elucidated mode of action as a Pkcl

inhibitor and the observed synergy with echinocandins enhance its therapeutic appeal.
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Future work may focus on:

¢ Strain Engineering: Application of genetic tools to further enhance cercosporamide titers in Phoma
sp. NG-25.

e Fermentation Scale-Up: Transitioning from laboratory flask studies to bioreactor production to
assess scalability.

¢ Formulation Development: Creating stable and effective formulations for both agricultural and
pharmaceutical use.

e Expanded Efficacy Studies: Broadening the spectrum of tested phytopathogens and cancer cell
lines to fully determine the compound's application potential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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